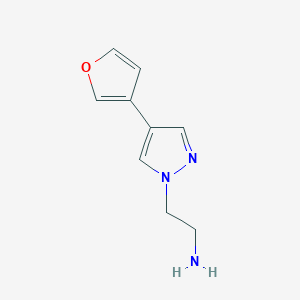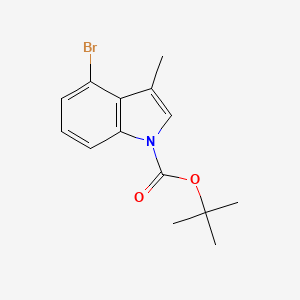
1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride
Descripción general
Descripción
1-(4-(TrifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride is a compound that is structurally categorized as a piperazine . It is an analytical reference standard . The physiological and toxicological properties of this compound are not known .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-(TrifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride are not detailed in the retrieved documents, piperazine derivatives have been noted for their use in C,N-cross coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has shown that derivatives of this compound, such as 7-(3-amino-3-(4-methoxyphenyl)propanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4] triazolo[4,3-α]piperazine, are important in the synthesis of dipeptidyl peptidase-IV enzyme inhibitors. These inhibitors are used in the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).
Potential Therapeutic Applications
- The compound has been evaluated for its role in the inhibition of HIV-1 reverse transcriptase. Research indicated that variations of this compound showed significant potency against HIV-1 reverse transcriptase (D. Romero et al., 1994).
- Studies have also synthesized and evaluated similar compounds for their selective serotonin reuptake inhibitor (SSRI) properties, aiming at an improved adverse reaction profile compared to typical SSRIs (J. Dorsey et al., 2004).
Biochemical and Analytical Applications
- The compound has been used in the development of various biochemical assays. For instance, research focused on its electrochemical behavior and voltammetric determination in forensic contexts, showing its potential in forensic chemistry (Chiara Lucia Milanesi et al., 2021).
- It has also been synthesized and characterized in research aimed at exploring its activity against schistosomiasis in experimental animals (Y. Tung, 1957).
Neuropharmacological Research
- The compound's effects on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist have been investigated (R. Fuller et al., 1978).
Safety And Hazards
The compound is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17;/h2-3,8,16H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDRZPYCLARMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)









![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)

![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)